4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
描述
属性
IUPAC Name |
4-(2-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-2-3-5-10(9)15-11-6-7-14-8-12(11)18(13,16)17/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGHKQPMRYWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Overview
The most direct and widely documented route involves nucleophilic aromatic substitution, where 4-chloropyridine-3-sulfonamide hydrochloride reacts with 2-methylphenylamine (o-toluidine). This approach leverages the electrophilic nature of the chloropyridine derivative and the nucleophilicity of the amine.
Reaction Conditions
- Solvent: Water or alcohols such as methanol or ethanol, depending on solubility.
- Temperature: Typically heated to 90°C to facilitate substitution.
- Reaction Time: Approximately 3 hours, monitored via HPLC or TLC.
- pH Control: Adjusted to neutral or slightly basic (pH 7–8) using sodium bicarbonate or sodium hydroxide to prevent hydrolysis or side reactions.
Procedure Details
- A 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser is used.
- The hydrochloride salt of 4-chloropyridine-3-sulfonamide is suspended in water.
- 2-Methylphenylamine is added at room temperature.
- The mixture is heated to 90°C and maintained for 3 hours.
- Reaction progress is monitored by HPLC.
- Post-reaction, the mixture is cooled, and pH is adjusted to 7–8.
- The product precipitates out as a solid and is isolated via vacuum filtration.
Purification
- The crude product is dissolved in methanol, treated with Darco KB charcoal to remove impurities, refluxed briefly, and filtered.
- Re-precipitation from water yields high-purity product (>99%).
Yield and Purity
- Reported yields are approximately 92%, with purity exceeding 99.8% as confirmed by NMR and HPLC analyses.
Research Validation
- This method aligns with the synthesis described in chemical literature, where similar nucleophilic substitutions on chloropyridine derivatives are standard for sulfonamide functionalization.
Preparation of the Hydrochloride Intermediate via Reaction in Organic Solvent
Process
- The reaction can be performed in organic solvents such as n-butanol or acetonitrile, which facilitate better control over temperature and solubility.
- The reaction mixture contains 4-chloropyridine-3-sulfonamide and 2-methylphenylamine.
- Heating at reflux (2–4 hours) ensures complete conversion.
- The resulting hydrochloride salt is isolated by filtration and washing.
Advantages
- Higher yields (~98%) with high purity (>99.96%) are achievable.
- The process minimizes side reactions and impurities.
Supporting Data
- Similar procedures have been detailed in patent literature, emphasizing the importance of solvent choice and reaction time for optimal yields.
Alternative Method: Use of Isocyanates for Derivatization
Overview
- The compound can also be synthesized by first preparing the sulfonamide core, then reacting it with isocyanates such as isopropyl isocyanate to form carbamate derivatives, which can be further processed.
- This method is more complex and typically used for derivative synthesis rather than direct preparation.
Reaction Conditions
- Organic solvents like acetone or acetonitrile.
- Reflux conditions with controlled addition of isocyanate.
- Post-reaction purification involves filtration and recrystallization.
Purity and Yield
- Yields are generally around 89–90%, with high purity (>99%).
Research Findings
- This approach is supported by patent literature for derivatives related to the compound, emphasizing its utility in medicinal chemistry.
Process Optimization and Purity Enhancement
Purification Techniques
- Activated charcoal treatment (Darco KB) during reflux.
- Filtration through celite to remove residual catalysts or impurities.
- Recrystallization from suitable solvents like methanol or water.
Yield Improvement Strategies
- Precise pH control during precipitation.
- Use of high-purity starting materials.
- Optimization of reaction temperature and time to prevent side reactions.
Summary of Key Data and Comparative Table
| Method | Solvent | Temperature | Reaction Time | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Water/MeOH | 90°C | 3 hours | 92% | >99.8% | Widely validated, scalable |
| Organic solvent reflux | n-Butanol | Reflux (80–120°C) | 2–4 hours | 98% | >99.96% | Patent-supported, high purity |
| Isocyanate derivation | Acetonitrile/acetone | Reflux | 8–20 hours | 89–90% | >99% | Derivative synthesis, complex |
化学反应分析
Types of Reactions
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs and Positional Isomers
The 3-methylphenyl isomer (CAS 72811-73-5) is the most closely related compound. Key differences arise from the methyl group’s position on the phenyl ring (meta vs. ortho), which influences steric and electronic properties.
Physicochemical Properties
- Solubility and Stability : The 3-methylphenyl isomer’s hydrochloride salt (CAS 160822-47-9) has a molecular weight of 298.79 g/mol and is likely more water-soluble than the neutral form . The 2-methylphenyl variant may exhibit lower solubility due to increased hydrophobicity from the ortho-methyl group.
生物活性
4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, also known as Torasemide, is a compound of significant interest due to its biological activity, particularly in the context of diuretic action and cardiovascular health. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₄O₃S
- Molecular Weight : 318.41 g/mol
- Melting Point : 162-164°C
- Solubility : Highly soluble in organic solvents
Torasemide acts primarily as a loop diuretic, targeting the thick ascending limb of the loop of Henle in the nephron. It inhibits the sodium-potassium-chloride cotransporter (NKCC2), which leads to increased excretion of sodium, chloride, and water. This mechanism is crucial for managing conditions such as edema associated with heart failure and chronic renal failure .
Diuretic Effectiveness
Torasemide has demonstrated superior effectiveness compared to other loop diuretics like furosemide. Studies indicate that it can significantly reduce hospital readmissions related to heart failure:
| Study | Outcome | Relative Risk (RR) | Confidence Interval (CI) | p-value |
|---|---|---|---|---|
| DiNicolantonio et al. (2012) | Total HF Readmissions | 0.41 | 0.28-0.61 | <0.0001 |
| Oyama et al. (2011) | HF Readmissions | 0.53 | 0.33-0.84 | 0.008 |
| General Mortality Trend | All-Cause Mortality | 0.86 | 0.53-1.39 | 0.54 |
These findings suggest that Torasemide not only aids in fluid management but may also contribute to improved long-term outcomes in patients with heart failure .
Case Studies
- Case Study in Canines : A study involving three dogs with advanced heart failure showed that Torasemide was effective even in instances where furosemide had previously failed. The dogs exhibited improved clinical signs and reduced fluid retention after initiating treatment with Torasemide .
- Human Clinical Trials : In a clinical setting, patients treated with Torasemide experienced a notable reduction in cardiovascular-related hospitalizations, highlighting its potential benefits beyond mere diuresis .
Side Effects and Interactions
While Torasemide is generally well-tolerated, it is essential to monitor for electrolyte imbalances due to its potent diuretic effects. Additionally, interactions with other medications affecting renal function or electrolyte levels can occur, necessitating careful management in polypharmacy scenarios .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, and what analytical methods validate its purity and structure?
- Methodological Answer : A common synthesis involves nucleophilic substitution of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylphenylamine under reflux in aqueous conditions. Purification via recrystallization yields the product. Structural validation employs 1H NMR (e.g., δ 2.30 ppm for methyl protons) and LC-MS (observed [M+H]⁺ at m/z 264.1) . Purity is confirmed using reverse-phase HPLC with retention times of 42 and 34 minutes under specified chromatographic conditions .
Q. How is this compound detected and quantified in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimized using transitions m/z 264.1 → 168.0 and 183.1 for quantification. Collision energies (22–32 eV) and ion source parameters (e.g., ESI+) are calibrated to minimize matrix interference. Recovery rates (~78%) are validated using spiked samples .
Q. What preliminary biological activities have been reported for sulfonamide derivatives structurally related to this compound?
- Methodological Answer : Structurally analogous sulfonamides exhibit antimicrobial and enzyme inhibitory activity (e.g., COX-2 inhibition). Initial screening involves in vitro assays such as bacterial growth inhibition (MIC tests) or enzymatic inhibition kinetics (IC₅₀ determination) . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like dihydropteroate synthase .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 263.32 vs. 264.1 g/mol)?
- Methodological Answer : Discrepancies may arise from salt forms (e.g., hydrochloride) or isotopic patterns. High-resolution mass spectrometry (HRMS) resolves exact masses (e.g., m/z 263.3158 for C₁₂H₁₃N₃O₂S). Comparative analysis of synthetic batches and reference standards clarifies variability .
Q. What strategies optimize reaction yield and scalability for this compound?
- Methodological Answer : Yield optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
- Catalysis : Palladium-based catalysts improve aryl amination efficiency .
- Process intensification : Continuous flow reactors reduce side reactions during sulfonation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify the pyridine ring (e.g., halogenation) or sulfonamide group. In vitro assays compare potency against controls (e.g., sulfaquinoxaline). Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in target binding pockets .
Q. What mechanistic insights explain contradictory bioactivity data in different studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
